Cas no 51770-72-0 (4-(Butane-1-sulfonyl)aniline)

4-(Butane-1-sulfonyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(Butylsulfonyl)aniline
- 4-butylsulfonylaniline
- 51770-72-0
- 4-(Butane-1-sulfonyl)aniline
- BCA77072
- AKOS010625034
- s11425
- AMY20718
- AS-18002
- DTXSID10388604
- CS-0137351
- SCHEMBL7282032
- MFCD11936799
-
- MDL: MFCD11936799
- Inchi: InChI=1S/C10H15NO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3
- InChI Key: HBNSCBAEYVWNNV-UHFFFAOYSA-N
- SMILES: CCCCS(=O)(=O)C1=CC=C(C=C1)N
Computed Properties
- Exact Mass: 213.08200
- Monoisotopic Mass: 213.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 68.5Ų
Experimental Properties
- PSA: 68.54000
- LogP: 3.50460
4-(Butane-1-sulfonyl)aniline Security Information
4-(Butane-1-sulfonyl)aniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(Butane-1-sulfonyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AH503-50mg |
4-(Butane-1-sulfonyl)aniline |
51770-72-0 | 98% | 50mg |
218.0CNY | 2021-08-05 | |
Chemenu | CM123013-1g |
4-(butylsulfonyl)aniline |
51770-72-0 | 95% | 1g |
$89 | 2023-01-09 | |
Alichem | A019148271-5g |
4-(Butylsulfonyl)aniline |
51770-72-0 | 95% | 5g |
$705.60 | 2023-09-01 | |
abcr | AB335973-250 mg |
4-(Butane-1-sulfonyl)aniline; 97% |
51770-72-0 | 250 mg |
€150.90 | 2023-07-19 | ||
Chemenu | CM123013-1g |
4-(butylsulfonyl)aniline |
51770-72-0 | 95% | 1g |
$224 | 2021-06-17 | |
Ambeed | A375700-250mg |
4-(Butylsulfonyl)aniline |
51770-72-0 | 98% | 250mg |
$14.0 | 2025-02-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1207991-250mg |
4-(Butylsulfonyl)aniline |
51770-72-0 | 98% | 250mg |
¥162.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1207991-1g |
4-(Butylsulfonyl)aniline |
51770-72-0 | 98% | 1g |
¥340.00 | 2024-05-10 | |
abcr | AB335973-5g |
4-(Butane-1-sulfonyl)aniline, 97%; . |
51770-72-0 | 97% | 5g |
€788.00 | 2025-02-15 | |
Aaron | AR00DL4D-5g |
4-(Butylsulfonyl)aniline |
51770-72-0 | 98% | 5g |
$182.00 | 2025-01-24 |
4-(Butane-1-sulfonyl)aniline Related Literature
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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5. Back matter
Additional information on 4-(Butane-1-sulfonyl)aniline
Professional Introduction to 4-(Butylsulfonyl)aniline (CAS No. 51770-72-0)
4-(Butylsulfonyl)aniline, with the chemical formula C10H15NO2 and a CAS number of 51770-72-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of sulfonylaminines, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural uniqueness of 4-(Butylsulfonyl)aniline, characterized by the presence of a butylsulfonyl group attached to an aniline ring, makes it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The synthesis of 4-(Butylsulfonyl)aniline typically involves the reaction of aniline with butanesulfonyl chloride in the presence of a base catalyst. This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the sulfonyl chloride, leading to the formation of the desired product. The reaction conditions, including temperature, solvent choice, and catalyst selection, play a crucial role in optimizing yield and purity. Recent advancements in green chemistry have prompted researchers to explore more sustainable synthetic routes, such as catalytic methods that minimize waste and energy consumption.
In recent years, 4-(Butylsulfonyl)aniline has been studied for its potential pharmacological properties. Its structural motif suggests that it may exhibit biological activities similar to other sulfonylaminine derivatives, which have been reported to possess antimicrobial, anti-inflammatory, and anticancer effects. For instance, derivatives of sulfonylaminines have shown promise in inhibiting enzymes involved in cancer cell proliferation and angiogenesis. While comprehensive clinical trials are still needed to validate these claims, preclinical studies have provided encouraging results regarding the therapeutic potential of compounds like 4-(Butylsulfonyl)aniline.
The aniline moiety in 4-(Butylsulfonyl)aniline is particularly noteworthy due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This feature makes it a valuable scaffold for designing molecules that can selectively bind to specific proteins or enzymes. Researchers have leveraged this property to develop novel inhibitors targeting diseases such as diabetes and neurodegenerative disorders. Additionally, the butylsulfonyl group contributes to the compound's lipophilicity, enhancing its ability to cross biological membranes, which is crucial for drug delivery systems.
The applications of 4-(Butylsulfonyl)aniline extend beyond pharmaceuticals into materials science and agrochemicals. In materials science, this compound has been explored as a precursor for synthesizing advanced polymers with tailored properties. Its ability to form stable complexes with metal ions also makes it useful in catalysis and as a ligand in coordination chemistry. In agrochemicals, derivatives of sulfonylaminines have shown efficacy as herbicides and fungicides due to their mode of action on plant pathogens.
The latest research trends indicate that 4-(Butylsulfonyl)aniline is being increasingly utilized in drug discovery programs aimed at developing next-generation therapeutics. Computational modeling and high-throughput screening techniques are being employed to identify new analogues with enhanced pharmacological profiles. These efforts are supported by advancements in synthetic methodologies that allow for rapid modification of the molecular structure while maintaining high yields and purity.
The safety profile of 4-(Butylsulfonyl)aniline is another critical aspect that has been thoroughly evaluated by researchers. Studies have demonstrated its moderate solubility in organic solvents and its stability under various storage conditions. However, as with any chemical compound, proper handling procedures must be followed to ensure safety during synthesis and application. Environmental considerations are also important, with researchers focusing on developing biodegradable derivatives that minimize ecological impact.
In conclusion, 4-(Butylsulfonyl)aniline (CAS No. 51770-72-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structure and versatile reactivity make it an invaluable tool for chemists and pharmacologists alike. As research continues to uncover new applications and therapeutic benefits, this compound is poised to play an increasingly important role in modern science and industry.
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